molecular formula C14H8O2 B1229237 1,2-Phenanthrenequinone CAS No. 573-12-6

1,2-Phenanthrenequinone

Cat. No. B1229237
Key on ui cas rn: 573-12-6
M. Wt: 208.21 g/mol
InChI Key: SCOAVUHOIJMIBW-UHFFFAOYSA-N
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Patent
US08338027B2

Procedure details

Into a 20 mL volume eggplant-shaped flask, 80 mg of the above-prepared 9,10-bis(t-butyldimethylsilyloxy)-2-iodo-9,10-dihydro-phenanthrene dimer, 10 mL of tetrahydrofuran, 43 mg of ethanol, and 0.4 mL of tetrabutylammonium fluoride were added and stirred at room temperature in air. The resultant reaction mixture was allowed to stand. Thereafter, the precipitate was collected by filtration and washed, thereby to give 28 mg of a phenanthrenequinone compound represented by the following chemical structural formula (1b-1) (hereinafter referred to as a “phenanthrenequinone compound (1b-1)”) (yield 76%) as a reddish brown-colored solid.
Name
9,10-bis(t-butyldimethylsilyloxy)-2-iodo-9,10-dihydro-phenanthrene
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
43 mg
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Si]([O:8][CH:9]1[CH:22]([O:23][Si](C(C)(C)C)(C)C)[C:21]2C=C(I)C=C[C:16]=2[C:15]2[C:10]1=[CH:11][CH:12]=[CH:13][CH:14]=2)(C(C)(C)C)(C)C.O1[CH2:36][CH2:35][CH2:34][CH2:33]1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C(O)C>[C:9]1(=[O:8])[C:10]2[CH:11]=[CH:12][C:13]3[C:14](=[CH:33][CH:34]=[CH:35][CH:36]=3)[C:15]=2[CH:16]=[CH:21][C:22]1=[O:23] |f:2.3|

Inputs

Step One
Name
9,10-bis(t-butyldimethylsilyloxy)-2-iodo-9,10-dihydro-phenanthrene
Quantity
80 mg
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC1C2=CC=CC=C2C=2C=CC(=CC2C1O[Si](C)(C)C(C)(C)C)I
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0.4 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
43 mg
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature in air
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
FILTRATION
Type
FILTRATION
Details
Thereafter, the precipitate was collected by filtration
WASH
Type
WASH
Details
washed

Outcomes

Product
Name
Type
product
Smiles
C1(C(C=CC=2C3=CC=CC=C3C=CC12)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 28 mg
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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